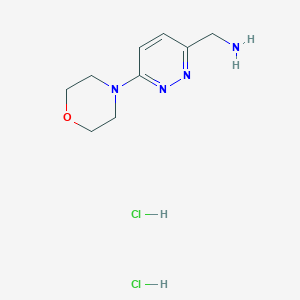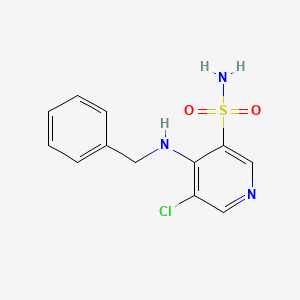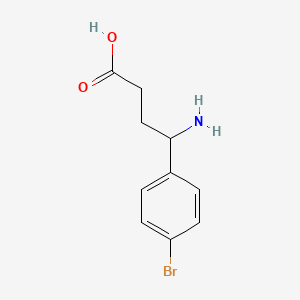
(2-Chloro-3-fluoro-4-iodophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-3-fluoro-4-iodophenyl)methanamine is an organic compound with the molecular formula C7H6ClFIN It is characterized by the presence of chloro, fluoro, and iodo substituents on a benzene ring, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluoro-4-iodophenyl)methanamine typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by amination. For instance, starting with a suitable benzene precursor, chlorination, fluorination, and iodination can be sequentially performed under controlled conditions to introduce the respective halogens.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, distillation, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-3-fluoro-4-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce imines .
Applications De Recherche Scientifique
(2-Chloro-3-fluoro-4-iodophenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-Chloro-3-fluoro-4-iodophenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of halogens can enhance its binding affinity to biological receptors, leading to various biological effects. For instance, the compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds with target proteins .
Comparaison Avec Des Composés Similaires
- (3-Chloro-2-fluorophenyl)methanamine
- (4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Comparison: Compared to these similar compounds, (2-Chloro-3-fluoro-4-iodophenyl)methanamine is unique due to the specific arrangement of halogens and the methanamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H6ClFIN |
|---|---|
Poids moléculaire |
285.48 g/mol |
Nom IUPAC |
(2-chloro-3-fluoro-4-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6ClFIN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2 |
Clé InChI |
MCSPMWUICNYKHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CN)Cl)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B11819451.png)
![N-[1-(propoxyimino)-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine](/img/structure/B11819452.png)


![methanesulfonate;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B11819465.png)


![N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide](/img/structure/B11819486.png)
![N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine](/img/structure/B11819494.png)

![1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate](/img/structure/B11819504.png)
![(2R,3R,4R,5R)-2-amino-4-[(2R,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal](/img/structure/B11819505.png)

![Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-](/img/structure/B11819515.png)
